

Application Note: Analysis of 5-Phenyldodecane by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: 5-Phenyldodecane

CAS No.: 2719-63-3

Cat. No.: B1200818

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Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of **5-phenyldodecane** using Gas Chromatography-Mass Spectrometry (GC-MS). **5-phenyldodecane** is a member of the linear alkylbenzene (LAB) class of compounds, which are widely used as synthetic intermediates and can be found as environmental tracers.[1] This document provides a detailed methodology for sample preparation, instrument configuration, and data analysis, making it a valuable resource for researchers in environmental science, chemical analysis, and drug development.

Introduction

Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[2][3] For the analysis of long-chain alkylbenzenes like **5-phenyldodecane**, GC-MS offers high resolution

and sensitivity. The electron ionization (EI) mass spectra of these compounds exhibit characteristic fragmentation patterns that allow for confident identification. Quantitation is typically performed using selected ion monitoring (SIM) to enhance sensitivity and selectivity.[1]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.

Materials:

- **5-phenyldodecane** standard
- High-purity n-hexane (or other suitable volatile organic solvent)
- Anhydrous sodium sulfate
- 0.2 µm syringe filters
- 2 mL GC vials with caps

Procedure:

- **Standard Solution Preparation:** Prepare a stock solution of **5-phenyldodecane** in n-hexane at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards by serial dilution in n-hexane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- **Sample Extraction (for solid or liquid matrices):**
 - For solid samples, use a suitable extraction technique such as Soxhlet or pressurized liquid extraction with n-hexane.
 - For liquid samples, perform a liquid-liquid extraction with n-hexane.

- **Drying and Concentration:** Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water. If necessary, concentrate the extract to the desired volume using a gentle stream of nitrogen.
- **Filtration:** Filter the final extract through a 0.2 µm syringe filter into a 2 mL GC vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of **5-phenyldodecane**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with 5973 MSD or equivalent).[1]

GC Conditions:

Parameter	Value
Column	DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Inlet Temperature	280 °C
Injection Volume	1 µL
Injection Mode	Splitless
Carrier Gas	Helium, constant flow at 1.0 mL/min
Oven Program	Initial temperature 70 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min

MS Conditions:

Parameter	Value
Ion Source	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temp.	150 °C
Transfer Line Temp.	280 °C
Scan Range	m/z 40-450
Solvent Delay	5 minutes

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of **5-phenyldodecane**.

Parameter	Value	Reference
Molecular Formula	C ₁₈ H ₃₀	[4]
Molecular Weight	246.4 g/mol	[4]
Kovats Retention Index (Standard non-polar)	~1723	[4]
Molecular Ion (M ⁺)	m/z 246	[4]

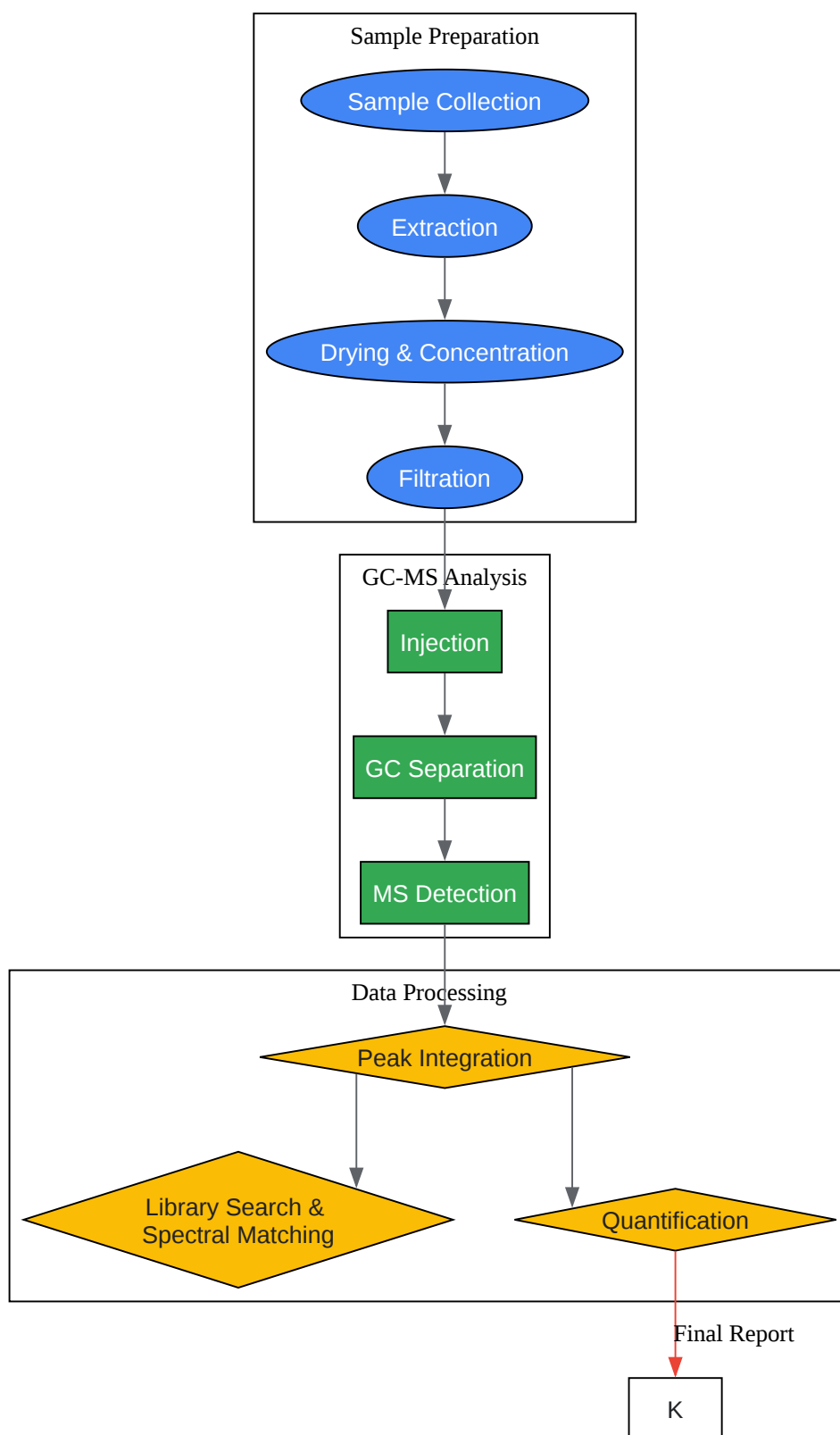
Key Fragment Ions and Relative Intensities:

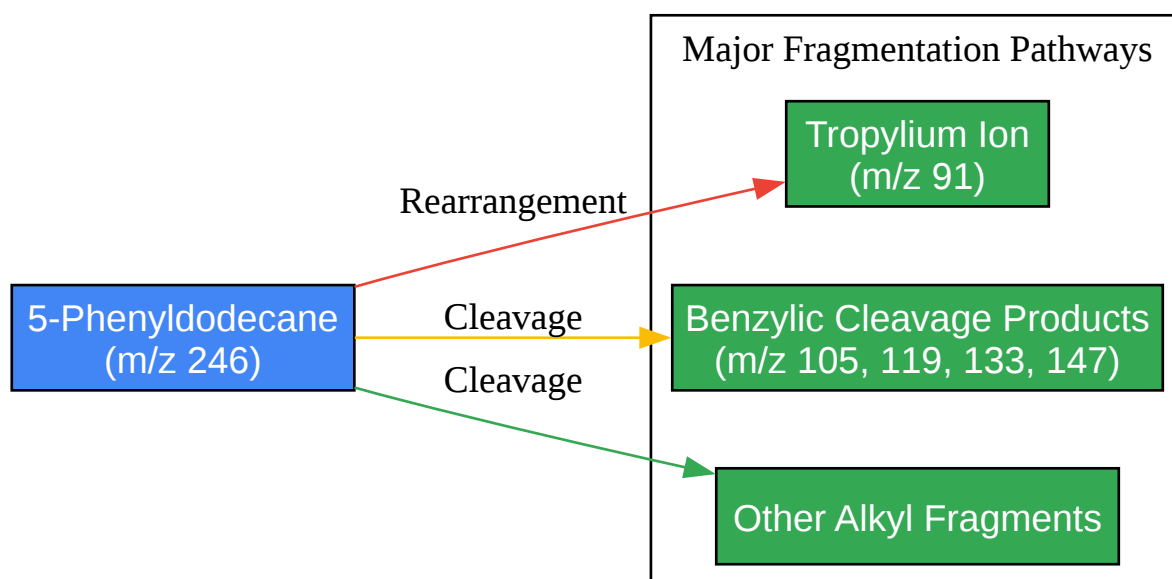
m/z	Relative Intensity (%)	Proposed Fragment
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
105	~40	[C ₈ H ₉] ⁺ (Ethylphenyl cation)
119	~25	[C ₉ H ₁₁] ⁺ (Propylphenyl cation)
133	~15	[C ₁₀ H ₁₃] ⁺ (Butylphenyl cation)
147	~27	[C ₁₁ H ₁₅] ⁺ (Pentylphenyl cation)
169	~100	[C ₁₂ H ₁₇] ⁺
246	~5	[C ₁₈ H ₃₀] ⁺ (Molecular Ion)

(Data adapted from NIST and
PubChem spectral libraries)[4]

Note: The fragmentation of linear alkylbenzenes is characterized by the prominent tropylium ion at m/z 91, which is often the base peak.[1] Cleavage at the benzylic position and subsequent rearrangements lead to the formation of other characteristic ions.

Mandatory Visualizations





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